![molecular formula C15H19N3O2 B2750673 Cyclohex-3-en-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034209-88-4](/img/structure/B2750673.png)
Cyclohex-3-en-1-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Enamine Chemistry and Reduction Reactions
Studies on cyclohexenones and related compounds have led to the development of synthetic methodologies for α,β-unsaturated aldehydes and β-aminoesters. For example, cyclohexanone derivatives have been transformed into enaminones, which upon reduction yield valuable intermediates for further chemical transformations (Carlsson & Lawesson, 1982).
Asymmetric Syntheses
The conjugate addition to chiral cyclohexen-1-ones has been explored for the asymmetric synthesis of cyclohexanone derivatives, showcasing the potential for creating stereochemically complex molecules from simpler enone precursors (Schultz & Harrington, 1991).
Cycloadditions and Ring Transformations
The use of 1,3-dipolar cycloadditions involving sugar-derived enones and azomethine ylides has been demonstrated for the stereospecific synthesis of pyrrolidines, highlighting the versatility of cyclohexene derivatives in constructing nitrogen-containing heterocycles (Oliveira Udry et al., 2014).
Advanced Organic Synthesis
The preparation and study of cyclic dipeptidyl ureas through reactions involving cyclohexyl or benzyl isocyanides underline the role of cyclohexene derivatives in synthesizing complex organic molecules with potential bioactivity (Sañudo et al., 2006).
Chemical Transformations and Biological Evaluation
Unexpected products from the condensation reactions of related pyridine compounds have been studied for their antimicrobial and antioxidant activities, suggesting the potential of cyclohexene derivatives in drug discovery and medicinal chemistry (Rusnac et al., 2020).
properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(12-5-2-1-3-6-12)18-10-8-13(11-18)20-14-7-4-9-16-17-14/h1-2,4,7,9,12-13H,3,5-6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFMTBNGEBZVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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